4-Bromonaphthalene-1-thiol
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Overview
Description
4-Bromonaphthalene-1-thiol is an organic compound characterized by a bromine atom and a thiol group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-1-thiol typically involves the bromination of naphthalene-1-thiol. One common method includes the reaction of naphthalene-1-thiol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Disulfides and sulfonic acids.
Coupling Products: Biaryl compounds and other complex organic structures.
Scientific Research Applications
4-Bromonaphthalene-1-thiol has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalene-1-thiol involves its ability to undergo various chemical transformations. The thiol group can form covalent bonds with metal ions and other electrophiles, facilitating the formation of complex structures. The bromine atom can participate in substitution and coupling reactions, enabling the synthesis of diverse organic compounds .
Comparison with Similar Compounds
Naphthalene-1-thiol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-naphthaleneboronic acid: Contains a boronic acid group instead of a thiol group, used in different coupling reactions.
1-Bromonaphthalene: Lacks the thiol group, limiting its use in thiol-specific reactions.
Uniqueness: 4-Bromonaphthalene-1-thiol is unique due to the presence of both a bromine atom and a thiol group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and material science .
Properties
IUPAC Name |
4-bromonaphthalene-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIJORGYRANHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493855 |
Source
|
Record name | 4-Bromonaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62648-52-6 |
Source
|
Record name | 4-Bromonaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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